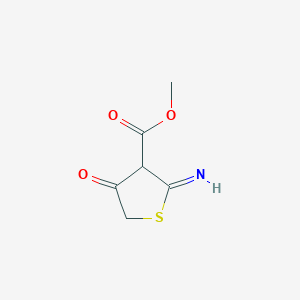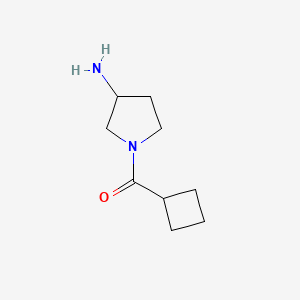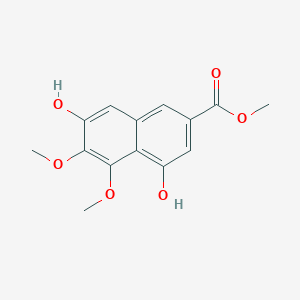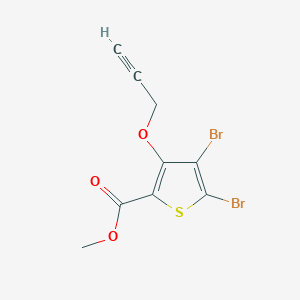
Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester is an organic compound with the molecular formula C14H21NO3 It is a derivative of hexanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the hexanoic acid chain is substituted with a 4-aminophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Hexanoic acid+EthanolAcid CatalystHexanoic acid, ethyl ester+Water
The 4-aminophenoxy group can be introduced through a nucleophilic substitution reaction, where 4-aminophenol reacts with an appropriate halogenated hexanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The ester group may undergo hydrolysis, releasing the active hexanoic acid derivative, which can interact with various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid, pentyl ester: Similar in structure but lacks the 4-aminophenoxy group.
6-Aminohexanoic acid: Contains an amino group but lacks the ester functionality.
Uniqueness
Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester is unique due to the presence of both the 4-aminophenoxy group and the ethyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
ethyl 6-(4-aminophenoxy)hexanoate |
InChI |
InChI=1S/C14H21NO3/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11,15H2,1H3 |
InChI-Schlüssel |
NEFJCFVGAHHOOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCOC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)




![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12073346.png)
![3-[(3-Bromophenoxy)methyl]oxolane](/img/structure/B12073350.png)




